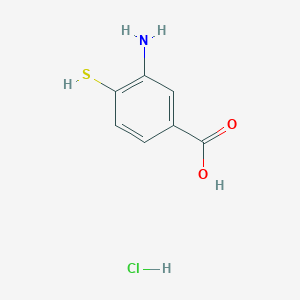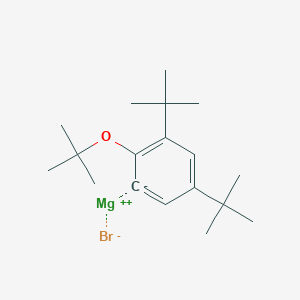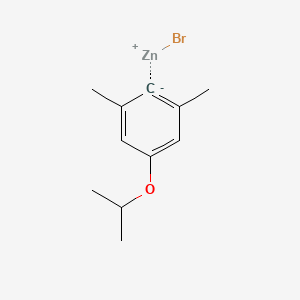
5-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of pyran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as aldehydes or ketones.
Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group on the pyran ring using reagents like methyl iodide in the presence of a base.
Attachment of the Pyridin-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction where the pyridin-2-ylmethyl group is introduced using a suitable leaving group.
Formation of the Carboxamide Group: This step involves the conversion of a carboxylic acid or ester to the corresponding amide using reagents like ammonia or amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyran ring.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridin-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution but could include bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers could investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-pyran-2-carboxamide derivatives: These compounds share the pyran ring and carboxamide group but may differ in other substituents.
Pyridin-2-ylmethyl derivatives: Compounds with the pyridin-2-ylmethyl group but different core structures.
Uniqueness
5-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its methoxy and pyridin-2-ylmethyl groups, along with the pyran ring, provide a unique scaffold for further functionalization and exploration in various research fields.
Propriétés
Formule moléculaire |
C13H12N2O4 |
|---|---|
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
5-methoxy-4-oxo-N-(pyridin-2-ylmethyl)pyran-2-carboxamide |
InChI |
InChI=1S/C13H12N2O4/c1-18-12-8-19-11(6-10(12)16)13(17)15-7-9-4-2-3-5-14-9/h2-6,8H,7H2,1H3,(H,15,17) |
Clé InChI |
GUSJNWYRKYROBG-UHFFFAOYSA-N |
SMILES canonique |
COC1=COC(=CC1=O)C(=O)NCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


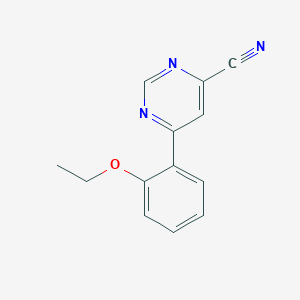

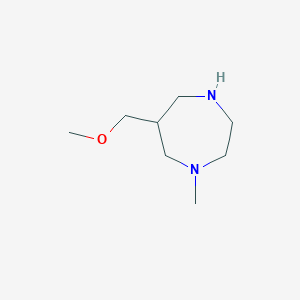


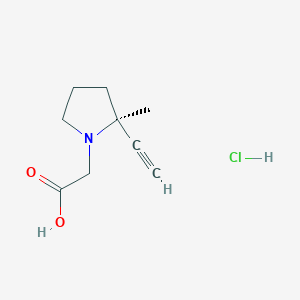
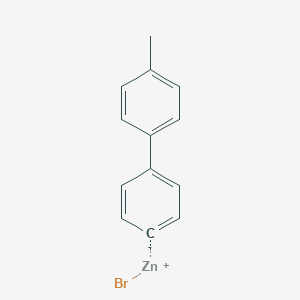

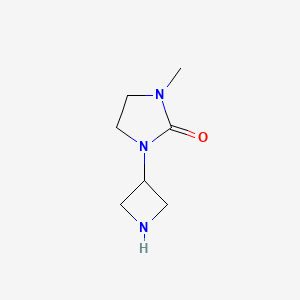
![(Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14881833.png)
![5-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881844.png)
